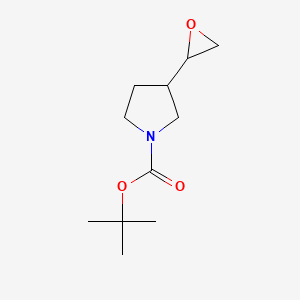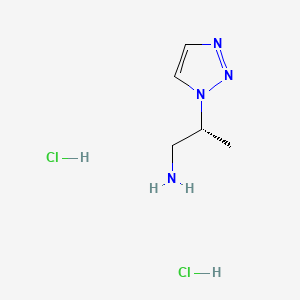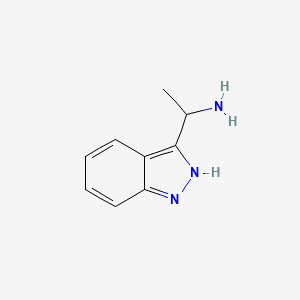![molecular formula C15H16O B13573583 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a phenyl group substituted with a 2-methylphenyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to potential antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenethylamine: An organic compound with a similar phenyl structure but different functional groups.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and ethan-1-ol groups makes it versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C15H16O |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11,16H,9-10H2,1H3 |
InChI-Schlüssel |
WPKZKRAWHVTKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


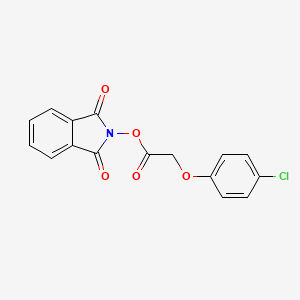
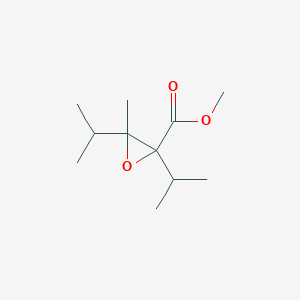
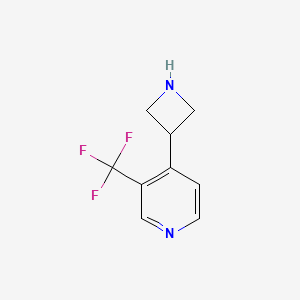
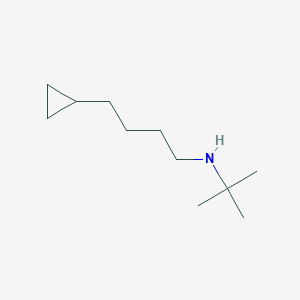
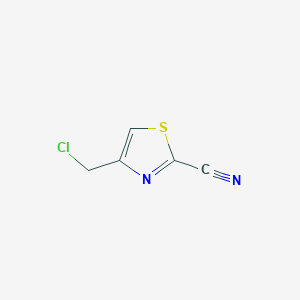
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
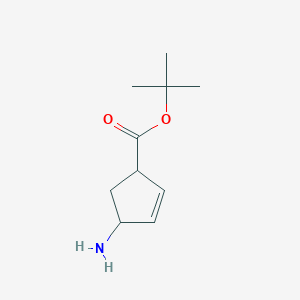
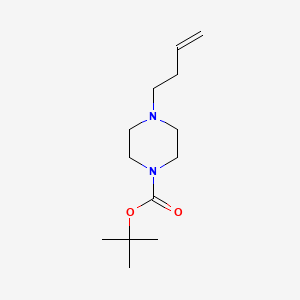
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)


